5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine
Overview
Description
“5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is a heterocyclic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The empirical formula of “5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is C7H5BrN4 . Its molecular weight is 225.05 . The SMILES string representation of the molecule is Brc1cnc (nc1)-n2ccnc2 .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is a solid . It is highly soluble in water and other polar solvents .Scientific Research Applications
- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
- Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Pharmaceuticals and Therapeutics
Synthesis of Novel Compounds
- Imidazole derivatives possess various biological activities, including antiviral and anti-inflammatory . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various diseases .
- Imidazole derivatives also show potential in the treatment of cancer and HIV . The unique chemical structure of imidazole allows it to interact with various biological targets, making it a valuable tool in the development of new therapeutic agents .
- Imidazole is used in the synthesis of various chemical compounds . For example, it is used in the synthesis of thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
Antiviral and Anti-inflammatory
Anticancer and Anti-HIV
Chemical Synthesis
Development of Optically Active Tertiary Phosphines
- Imidazole derivatives have been found to possess antimicrobial and antitubercular activities . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various infectious diseases .
- Imidazole derivatives also show potential in the treatment of diabetes and malaria . The unique chemical structure of imidazole allows it to interact with various biological targets, making it a valuable tool in the development of new therapeutic agents .
Antimicrobial and Antitubercular
Antidiabetic and Antimalarial
Anticholinesterase Activities
- Imidazole derivatives have been found to possess anti-allergic and antipyretic activities . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various allergic reactions and fever conditions .
- Imidazole derivatives have been found to possess antioxidant and anti-amoebic activities . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various oxidative stress conditions and amoebic infections .
Future Directions
The future directions for “5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” could involve exploring its potential biological activities and developing new drugs based on its structure. As imidazole has become an important synthon in the development of new drugs , this compound could also have potential applications in drug development.
properties
IUPAC Name |
5-bromo-N-(2-imidazol-1-ylethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-9-1-2-10(14-7-9)13-4-6-15-5-3-12-8-15/h1-3,5,7-8H,4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEXEEGRSUBCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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